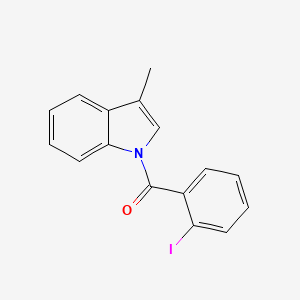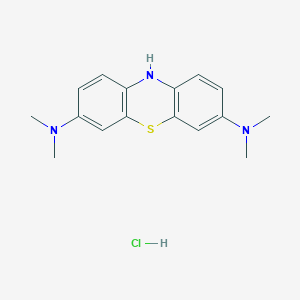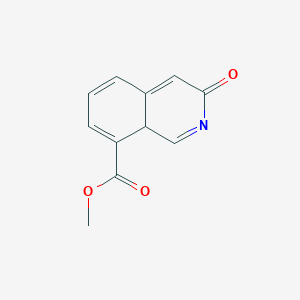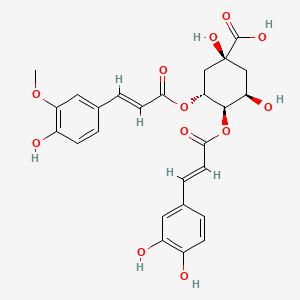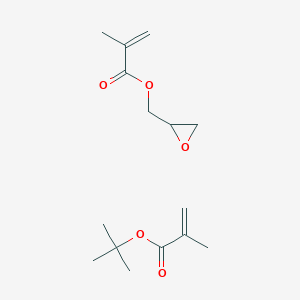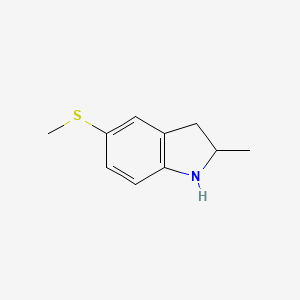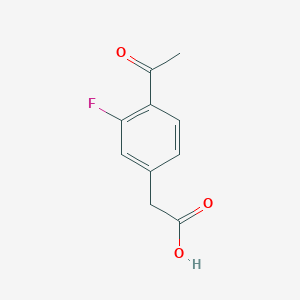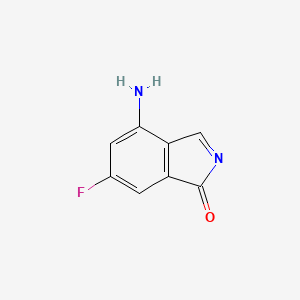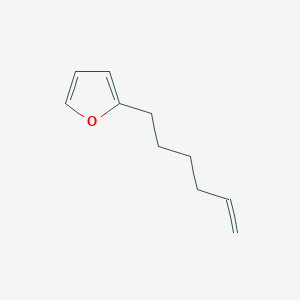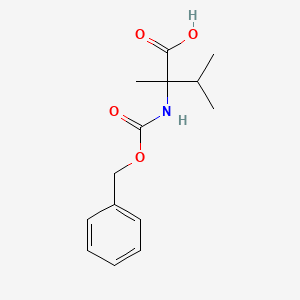
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate is a complex organic compound that belongs to the class of nicotinates. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, which includes a pyrazine ring, a piperidine moiety, and a nicotinate ester, suggests potential biological activity and utility in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazine ring, followed by the introduction of the cyano group. Subsequent steps involve the formation of the nicotinate ester and the attachment of the piperidine moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency. Purification methods, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used in various applications.
Pyrazinamide: A pyrazine derivative with antimicrobial properties.
Piperidine derivatives: Compounds containing the piperidine ring, known for their diverse biological activities.
Uniqueness
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate is unique due to its combination of structural features, including the pyrazine ring, cyano group, piperidine moiety, and nicotinate ester. This unique structure may confer specific biological activities and make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H21N7O2 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-(piperidin-2-ylmethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C18H21N7O2/c1-27-18(26)14-10-24-16(25-17-11-21-13(7-19)9-23-17)6-15(14)22-8-12-4-2-3-5-20-12/h6,9-12,20H,2-5,8H2,1H3,(H2,22,23,24,25) |
Clave InChI |
LWIXFVOUYDMLAL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1NCC2CCCCN2)NC3=NC=C(N=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



